molecular formula C22H26FN5O3 B2979338 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one CAS No. 2034431-51-9

1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one

Cat. No.: B2979338
CAS No.: 2034431-51-9
M. Wt: 427.48
InChI Key: IARADBOWWCPPKH-UHFFFAOYSA-N
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Description

1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is a synthetic organic compound with potential applications in medicinal chemistry. Its structure comprises a complex arrangement of functional groups, including a pyrimidine ring, a piperidine ring, and an imidazolidinone moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Pyrimidine Intermediate:

    • Starting with 2,6-dimethylpyrimidine, the compound is reacted with an appropriate halogenating agent to introduce a leaving group.
    • This intermediate is then reacted with a nucleophile to form the pyrimidine ether.
  • Synthesis of the Piperidine Intermediate:

    • The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihalide.
    • The pyrimidine ether is then coupled with the piperidine intermediate under basic conditions to form the piperidine-pyrimidine compound.
  • Formation of the Imidazolidinone Core:

    • The imidazolidinone core is synthesized by reacting an appropriate diamine with a carbonyl compound.
    • The piperidine-pyrimidine compound is then coupled with the imidazolidinone intermediate under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperidine rings, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or substituted derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Potential applications in the development of new materials or as a catalyst in industrial processes.
  • Investigated for its stability and reactivity under various industrial conditions.

Mechanism of Action

The mechanism of action of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

    1-(2-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one: Similar structure but lacks the dimethyl and fluorophenyl groups.

    1-(2-(3-(2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one: Similar structure but lacks the fluorophenyl group.

Uniqueness:

  • The presence of the 2,6-dimethylpyrimidin-4-yl group enhances its binding affinity and specificity for certain biological targets.
  • The fluorophenyl group may improve its pharmacokinetic properties, such as bioavailability and metabolic stability.

This detailed overview provides a comprehensive understanding of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O3/c1-15-12-20(25-16(2)24-15)31-17-6-5-9-26(13-17)21(29)14-27-10-11-28(22(27)30)19-8-4-3-7-18(19)23/h3-4,7-8,12,17H,5-6,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARADBOWWCPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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